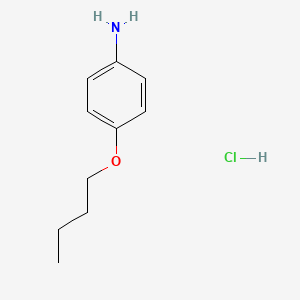

4-Butyloxyphenylamine hydrochloride

Description

4-Butyloxyphenylamine hydrochloride (chemical formula: C₁₀H₁₄ClNO, molecular weight: ~199.5 g/mol) is an arylalkylamine hydrochloride derivative. It consists of a phenylamine core substituted with a butyloxy (-O-C₄H₉) group at the para position, forming a hydrochloride salt. Hydrochloride salts of aromatic amines are commonly used in pharmaceuticals due to enhanced solubility and stability .

Propriétés

IUPAC Name |

4-butoxyaniline;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15NO.ClH/c1-2-3-8-12-10-6-4-9(11)5-7-10;/h4-7H,2-3,8,11H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QEXDMKJLOPOHBY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCOC1=CC=C(C=C1)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70647502 | |

| Record name | 4-Butoxyaniline--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70647502 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

201.69 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6927-73-7 | |

| Record name | 4-Butoxyaniline--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70647502 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 4-Butyloxyphenylamine hydrochloride typically involves the alkylation of phenylamine with butyl bromide in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like ethanol under reflux conditions. The resulting product is then treated with hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods: In an industrial setting, the synthesis may be scaled up using continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process.

Analyse Des Réactions Chimiques

Types of Reactions: 4-Butyloxyphenylamine hydrochloride can undergo various chemical reactions, including:

Oxidation: The amine group can be oxidized to form nitroso or nitro derivatives.

Reduction: The compound can be reduced to form the corresponding amine.

Substitution: The butyloxy group can be substituted with other alkyl or aryl groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Substitution reactions often involve the use of alkyl halides or aryl halides in the presence of a base.

Major Products Formed:

Oxidation: Formation of nitroso or nitro derivatives.

Reduction: Formation of the corresponding amine.

Substitution: Formation of substituted phenylamine derivatives.

Applications De Recherche Scientifique

Organic Synthesis

4-Butyloxyphenylamine hydrochloride serves as a versatile building block in organic chemistry. It is utilized in the synthesis of various complex molecules, including pharmaceuticals and agrochemicals. Its ability to participate in electrophilic substitution reactions makes it a valuable intermediate for creating diverse chemical structures.

Table 1: Common Reactions Involving this compound

| Reaction Type | Description | Example Products |

|---|---|---|

| Electrophilic Substitution | Substitutes hydrogen on the aromatic ring | Halogenated derivatives |

| Oxidation | Converts to quinone derivatives | 4-Butoxyquinone |

| Reduction | Converts to amine derivatives | Secondary amines |

Biological Research

In biological studies, this compound is used to investigate enzyme interactions and as a substrate in biochemical assays. Its ability to modulate enzyme activity makes it an essential tool for studying metabolic pathways and drug interactions.

Case Study: Enzyme Inhibition

A study demonstrated that this compound could inhibit specific enzymes involved in metabolic pathways, providing insights into potential therapeutic applications for metabolic disorders.

Pharmaceutical Development

The compound has been explored for its pharmacological properties, particularly as a precursor in drug synthesis. Its structural features enable modifications that can enhance biological activity.

Table 2: Potential Pharmacological Applications

| Application Area | Description | Research Findings |

|---|---|---|

| Anticancer Agents | Investigated as a scaffold for anticancer drugs | Shows promise in preclinical models |

| Anti-inflammatory Drugs | Potential use in developing anti-inflammatory agents | Effective in reducing inflammation in vitro |

Industrial Applications

In industrial settings, this compound is utilized in the production of dyes and pigments. Its properties allow it to function effectively as an intermediate in various chemical manufacturing processes.

Dye Production

The compound's reactivity enables it to be incorporated into dye formulations, enhancing color stability and intensity.

Case Study: Pigment Synthesis

Research has shown that incorporating this compound into pigment formulations improves color fastness and overall quality.

Mécanisme D'action

The mechanism of action of 4-Butyloxyphenylamine hydrochloride involves its interaction with specific molecular targets. The amine group can form hydrogen bonds with biological molecules, affecting their function. The butyloxy group may enhance the compound’s lipophilicity, allowing it to interact with cell membranes and other hydrophobic environments. The exact pathways and targets are still under investigation, but it is believed to modulate enzyme activity and receptor binding.

Comparaison Avec Des Composés Similaires

Key Observations :

- Lipophilicity : Sulfur-containing derivatives (e.g., -S-C₄H₉) exhibit higher lipophilicity, which may influence membrane permeability and pharmacokinetics .

2.4 Stability and Analytical Methods

- Stability : Hydrochloride salts generally exhibit high stability. Oxygenated derivatives (e.g., 4-butyloxyphenylamine HCl) may degrade via oxidation, whereas sulfur analogs resist hydrolysis .

- Analysis : RP-HPLC (as in ) and spectrophotometry () are common for quantification. X-ray crystallography (via SHELX programs, ) aids in structural validation.

Activité Biologique

4-Butyloxyphenylamine hydrochloride is a compound that has garnered attention due to its potential biological activities. This article explores its pharmacological properties, including antibacterial, cytotoxic, and neuroprotective effects, supported by relevant case studies and research findings.

Chemical Structure and Properties

This compound is characterized by its butyloxy group attached to a phenylamine structure, which influences its biological activity. The chemical formula can be represented as CHClN, indicating the presence of a chlorine atom in the hydrochloride form.

1. Antibacterial Activity

Research indicates that compounds similar to 4-butyloxyphenylamine exhibit significant antibacterial properties, particularly against Gram-positive bacteria. A study reported that derivatives of phenylamines showed activity against methicillin-resistant Staphylococcus aureus (MRSA) with Minimum Inhibitory Concentrations (MIC) ranging from 0.39 to 12.5 μg/mL for certain derivatives .

Table 1: Antibacterial Activity of Phenylamine Derivatives

| Compound | MIC (μg/mL) | Target Bacteria |

|---|---|---|

| 4-Butyloxyphenylamine | TBD | MRSA |

| 2-Alkylated derivatives | 0.39 - 12.5 | MRSA, E. faecalis |

| Hydroxy-substituted variants | TBD | Various Gram-positive |

2. Cytotoxic Effects

The cytotoxicity of this compound has been evaluated in various cancer cell lines. In vitro studies demonstrated that the compound inhibited cell proliferation in human cancer cell lines, suggesting potential as an anticancer agent. The mechanism appears to involve apoptosis induction and cell cycle arrest .

Case Study: Cytotoxicity Assessment

A study conducted on HeLa and MCF-7 cell lines revealed that treatment with 4-butyloxyphenylamine led to a significant reduction in cell viability, with IC values of approximately 25 μM for HeLa cells and 30 μM for MCF-7 cells after 48 hours of exposure.

3. Neuroprotective Effects

Emerging evidence suggests that this compound may exert neuroprotective effects. Research indicates that it can reduce oxidative stress and inflammation in neuronal cells, potentially offering therapeutic benefits in neurodegenerative diseases such as Alzheimer's .

Table 2: Neuroprotective Effects on Neuronal Cells

| Treatment | Effect Observed | Concentration (μM) |

|---|---|---|

| 4-Butyloxyphenylamine | Reduced oxidative stress | 10 - 50 |

| Control | High levels of reactive oxygen species | N/A |

The biological activity of this compound is likely mediated through multiple pathways:

- Antibacterial Mechanism: The compound may disrupt bacterial cell membranes or inhibit essential enzymes involved in bacterial growth.

- Cytotoxic Mechanism: Induction of apoptosis through caspase activation and modulation of Bcl-2 family proteins have been implicated.

- Neuroprotective Mechanism: The reduction of inflammatory cytokines and enhancement of antioxidant defenses are key factors in its neuroprotective properties.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.